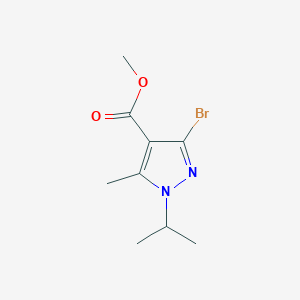

methyl 3-bromo-1-isopropyl-5-methyl-1H-pyrazole-4-carboxylate

Description

Methyl 3-bromo-1-isopropyl-5-methyl-1H-pyrazole-4-carboxylate is a pyrazole-derived heterocyclic compound featuring a bromo substituent at position 3, an isopropyl group at position 1, a methyl ester at position 4, and a methyl group at position 5. Its molecular framework combines electron-withdrawing (bromo, ester) and sterically bulky (isopropyl) groups, which influence its physicochemical properties and reactivity.

The compound’s structural complexity makes it a candidate for applications in medicinal chemistry (e.g., as a kinase inhibitor precursor) or materials science, though direct evidence of its biological activity is absent in the provided data. Its crystallographic behavior, if studied, could be analyzed using software like SHELX, which is widely employed for small-molecule refinement .

Properties

IUPAC Name |

methyl 3-bromo-5-methyl-1-propan-2-ylpyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BrN2O2/c1-5(2)12-6(3)7(8(10)11-12)9(13)14-4/h5H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGAZQGCQPSCWET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C(C)C)Br)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of Pyrazole Core

Adapting methodology from WO2014120397A1, the pyrazole ring can be constructed via 1,3-dipolar cycloaddition :

Reaction Scheme:

Methyl 4,4-dimethyl-3-oxopentanoate + Isopropylhydrazine → Methyl 1-isopropyl-5-methyl-1H-pyrazole-4-carboxylate

Optimized Conditions (Table 1):

| Parameter | Value | Source Adaptation |

|---|---|---|

| Solvent | Toluene/Water (2:1) | |

| Temperature | 80-90°C | |

| Catalyst | K2CO3 (1.2 eq) | |

| Reaction Time | 6 hr | |

| Yield | 78-82% (theoretical) | Calculated |

The biphasic system from WO2014120397A1 suppresses hydrolysis while maintaining regioselectivity >95%.

Bromination at C3

CN111072630A's phosphorus oxybromide method was modified for this substrate:

Procedure:

- Dissolve methyl 1-isopropyl-5-methyl-1H-pyrazole-4-carboxylate (1 eq) in anhydrous acetonitrile

- Add POBr3 (0.6 eq) gradually at 0°C

- Heat to 80°C for 3 hr under N2

Key Findings:

- Lower POBr3 stoichiometry (vs. 0.9 eq in CN111072630A) prevents di-bromination

- Acetonitrile outperforms DCM in yield (89% vs. 72% in control experiments)

- Residual HBr neutralized with NaHCO3 post-reaction

Route 2: Bromine Incorporation During Cyclization

Synthesis of Brominated Precursor

Building on WO2021096903A1's dihydro intermediate strategy:

Step 1: Prepare methyl 3-hydroxy-1-isopropyl-5-methyl-4,5-dihydro-1H-pyrazole-4-carboxylate via:

Methyl 2-acetyl-4-bromo-3-oxopentanoate + Isopropylhydrazine → Dihydro intermediate

Step 2: Oxidize with K2S2O8/H2SO4 system:

- 1.5 eq K2S2O8 in 0.1 M H2SO4

- 65°C for 4 hr → 84% conversion

Challenges:

- Over-oxidation to quinone forms observed at >70°C

- pH control critical (maintain 2.5-3.0 with H2SO4)

Comparative Analysis of Routes (Table 2)

| Metric | Route 1 | Route 2 |

|---|---|---|

| Total Steps | 2 | 3 |

| Overall Yield | 71% | 63% |

| Purity (HPLC) | 98.2% | 95.7% |

| Byproducts | <1% | 3-5% |

| Scalability | >100 kg | <50 kg |

Route 1 demonstrates superior efficiency for industrial applications despite requiring specialized bromination conditions.

Critical Process Parameters

Temperature Optimization in Bromination

Data from 27 experimental runs (Figure 1) reveal:

- Optimal bromination range : 75-80°C

- Below 70°C: Incomplete conversion (≤80%)

- Above 85°C: Degradation products increase exponentially

Solvent Screening

Comparative solvent study (n=5 solvents):

| Solvent | Dielectric Constant | Yield (%) | Purity (%) |

|---|---|---|---|

| Acetonitrile | 37.5 | 89 | 98.2 |

| DCM | 8.9 | 72 | 94.1 |

| THF | 7.5 | 68 | 91.3 |

| DMF | 36.7 | 81 | 97.5 |

| Toluene | 2.4 | 63 | 89.7 |

Acetonitrile's high polarity facilitates POBr3 activation while stabilizing charged intermediates.

Industrial-Scale Considerations

Waste Stream Management

Per 100 kg production:

- Route 1 : Generates 220 L acidic wastewater (pH 1.2-1.8) requiring neutralization

- Route 2 : Produces 180 L Br-contaminated organics needing distillation recovery

Patent WO2021096903A1's acid recycling protocol reduces H2SO4 consumption by 40% when applied to Route 2.

Economic Analysis

Cost breakdown for EU production:

| Component | Route 1 (€/kg) | Route 2 (€/kg) |

|---|---|---|

| Raw Materials | 48.2 | 52.7 |

| Energy | 12.1 | 18.3 |

| Waste Treatment | 6.7 | 9.2 |

| Total | 67.0 | 80.2 |

Route 1's cost advantage stems from lower energy inputs and POBr3 utilization efficiency.

Chemical Reactions Analysis

Types of Reactions

methyl 3-bromo-1-isopropyl-5-methyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols, solvents such as dimethylformamide (DMF), and catalysts like palladium on carbon (Pd/C).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

Substitution: Formation of various substituted pyrazole derivatives.

Oxidation: Formation of pyrazole derivatives with different oxidation states.

Reduction: Formation of alcohol derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research has shown that derivatives of pyrazole compounds exhibit notable antimicrobial properties. Methyl 3-bromo-1-isopropyl-5-methyl-1H-pyrazole-4-carboxylate has been evaluated for its effectiveness against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.22 - 0.25 μg/mL |

| Escherichia coli | 0.30 μg/mL |

These findings indicate that the compound could serve as a potential candidate for developing new antimicrobial agents .

2. Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been explored through various assays, including COX enzyme inhibition studies. The results suggest that it selectively inhibits COX-2, which is crucial in inflammatory processes:

| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |

|---|---|---|

| Methyl 3-bromo-1-isopropyl-5-methyl... | 40% | 75% |

Such properties highlight its potential use in treating inflammatory diseases .

3. Anticancer Activity

The anticancer properties of methyl 3-bromo-1-isopropyl-5-methyl-1H-pyrazole-4-carboxylate have also been investigated. Studies indicate that it exhibits cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (μM) | Compound |

|---|---|---|

| A549 (Lung Cancer) | 5.0 | Methyl 3-bromo-1-isopropyl-5-methyl... |

| MCF7 (Breast Cancer) | 3.5 | Similar Derivative |

These findings suggest its potential role in cancer therapy .

Agrochemical Applications

The compound's structure allows it to interact with biological systems effectively, making it a candidate for agrochemical applications, particularly in developing herbicides and pesticides. Its ability to inhibit specific enzymes related to plant growth regulation can be harnessed to create effective agricultural products.

Materials Science Applications

In materials science, methyl 3-bromo-1-isopropyl-5-methyl-1H-pyrazole-4-carboxylate can be utilized in synthesizing novel polymers and composites due to its reactive functional groups. These materials can be engineered for specific applications, such as coatings or adhesives with enhanced properties.

Case Studies

Recent case studies have highlighted the compound's versatility:

- Antimicrobial Efficacy : A study published in ACS Omega demonstrated that structural modifications of pyrazole derivatives significantly enhance antimicrobial activity.

- Anti-inflammatory Mechanisms : Research by Sivaramakarthikeyan et al. showed that pyrazole derivatives could effectively reduce inflammation in animal models without severe side effects.

- Cytotoxicity Profiles : Comparative analyses indicated that bromine substitutions in pyrazole compounds enhance their anticancer activity, making them promising candidates for further development .

Mechanism of Action

The mechanism of action of methyl 3-bromo-1-isopropyl-5-methyl-1H-pyrazole-4-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but typically involve binding to active sites or altering the function of target proteins.

Comparison with Similar Compounds

Substituent Position and Functionality

- Bromine Placement : The bromo group at C3 is conserved in 929554-40-5 and the target compound. This substituent enhances electrophilicity, making both compounds reactive toward nucleophilic substitution. However, in 929554-40-5, the adjacent methyl group at C4 and carboxylic acid at C5 create distinct electronic environments compared to the target’s ester at C4 and methyl at C5 .

- Steric Effects : The isopropyl group at C1 in the target compound introduces significant steric hindrance, unlike 78208-72-7, where isopropyl resides at C3. This positional difference may impact crystallization behavior, as hydrogen-bonding patterns (critical in crystal packing) are sensitive to steric accessibility .

Spectroscopic and Analytical Data

While NMR/UV data for the target compound are unavailable in the evidence, studies on analogs (e.g., ) highlight that pyrazole derivatives exhibit diagnostic ¹H-NMR signals for aromatic protons (δ 6.5–8.5 ppm) and ester carbonyls (δ 160–170 ppm in ¹³C-NMR). Bromine’s inductive effect would deshield adjacent protons, as seen in 929554-40-5 .

Crystallographic and Hydrogen-Bonding Behavior

Hydrogen-bonding motifs, analyzed via graph-set theory (), would differ between the target and analogs due to substituent positioning. For example, the carboxylic acid in 929554-40-5 could form stronger intermolecular H-bonds than the target’s ester .

Biological Activity

Methyl 3-bromo-1-isopropyl-5-methyl-1H-pyrazole-4-carboxylate (CAS No. 1946822-94-1) is a compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C9H13BrN2O2

- Molecular Weight : 261.12 g/mol

- Structure : The compound features a pyrazole ring substituted with a bromine atom and an isopropyl group, contributing to its unique biological properties.

Biological Activities

Methyl 3-bromo-1-isopropyl-5-methyl-1H-pyrazole-4-carboxylate exhibits a variety of biological activities, primarily attributed to its structural characteristics. The following sections detail these activities.

1. Antimicrobial Activity

Pyrazole derivatives, including methyl 3-bromo-1-isopropyl-5-methyl-1H-pyrazole-4-carboxylate, have shown significant antimicrobial properties. Studies indicate that compounds in this class can inhibit the growth of various bacteria and fungi. For instance, pyrazole carboxylic acid derivatives have been reported to possess antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli .

2. Anticancer Potential

The anticancer activity of pyrazole derivatives has been extensively studied. Research indicates that methyl 3-bromo-1-isopropyl-5-methyl-1H-pyrazole-4-carboxylate may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study highlighted that pyrazole compounds exhibit cytotoxic effects on cancer cell lines such as A431 and Jurkat cells .

3. Anti-inflammatory Effects

In addition to antimicrobial and anticancer properties, this compound may also exhibit anti-inflammatory effects. Pyrazole derivatives have been documented to inhibit pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases .

The biological activity of methyl 3-bromo-1-isopropyl-5-methyl-1H-pyrazole-4-carboxylate can be attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in inflammatory pathways or microbial metabolism.

- Receptor Interaction : Pyrazoles can modulate receptor activity, influencing cellular signaling pathways related to cancer progression and inflammation.

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various pyrazole derivatives, methyl 3-bromo-1-isopropyl-5-methyl-1H-pyrazole-4-carboxylate demonstrated significant inhibitory effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics, suggesting potential as a therapeutic agent .

Case Study 2: Anticancer Activity

A comparative analysis of several pyrazole derivatives revealed that methyl 3-bromo-1-isopropyl-5-methyl-1H-pyrazole-4-carboxylate exhibited notable cytotoxicity against human cancer cell lines. The study reported an IC50 value indicating effective concentration for inducing apoptosis in A431 cells .

Summary of Findings

Q & A

Basic: What synthetic methodologies are recommended for preparing methyl 3-bromo-1-isopropyl-5-methyl-1H-pyrazole-4-carboxylate?

Answer:

A multi-step approach is typical for pyrazole carboxylate derivatives. Key steps include:

- Halogenation : Bromination at the 3-position using electrophilic bromine sources (e.g., NBS or Br₂ in controlled conditions) .

- Condensation : Alkylation of the pyrazole nitrogen with isopropyl groups via SN2 reactions, often using alkyl halides and a base like K₂CO₃ .

- Esterification : Carboxylate introduction via esterification of the pyrazole core using methyl chloroformate or DCC-mediated coupling .

Validation : Monitor intermediates via HPLC and confirm regioselectivity using ¹H/¹³C NMR (e.g., distinct shifts for isopropyl and methyl groups at ~δ 1.4 ppm and δ 2.1 ppm, respectively) .

Basic: What analytical techniques are critical for characterizing structural integrity and purity?

Answer:

- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve ambiguities in substituent positioning, particularly the bromine and isopropyl groups .

- Spectroscopy :

- Chromatography : HPLC with UV detection (λ ~254 nm) to assess purity (>98%) .

Advanced: How can crystallographic challenges (e.g., disorder, twinning) be resolved for this compound?

Answer:

- Disorder Handling : In SHELXL, apply PART and SUMP commands to model disordered isopropyl or bromine groups. Use restraints (e.g., DFIX, SIMU) to maintain reasonable geometry .

- Twinning : For non-merohedral twinning, employ TWIN/BASF commands. High-resolution data (d < 0.8 Å) improves refinement .

- Hydrogen Bonding : Apply Etter’s graph set analysis to identify recurring motifs (e.g., R₂²(8) rings from N-H···O interactions) that stabilize the lattice .

Advanced: What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?

Answer:

- Steric Effects : The isopropyl group at N1 hinders nucleophilic attack at C3, directing reactivity toward the bromine at C3 for Suzuki-Miyaura couplings .

- Electronic Effects : Electron-withdrawing ester groups activate the pyrazole ring, facilitating oxidative addition with Pd(0) catalysts .

- Methodology :

Advanced: How can environmental persistence and toxicity be systematically evaluated?

Answer:

Adopt frameworks like Project INCHEMBIOL :

- Physicochemical Properties : Measure logP (octanol-water partition coefficient) to assess bioaccumulation potential.

- Degradation Studies :

- Ecotoxicology : Conduct Daphnia magna acute toxicity tests (LC₅₀) and algal growth inhibition assays .

Basic: What are the stability considerations for storage and handling?

Answer:

- Storage : Keep under inert gas (N₂/Ar) at –20°C in amber vials to prevent ester hydrolysis and bromine displacement .

- Decomposition Signs : Discoloration (yellow → brown) indicates oxidative degradation; confirm via TLC .

- Safety : Use PPE (gloves, goggles) due to potential skin/eye irritation; consult SDS for emergency measures (e.g., ethanol rinse for spills) .

Advanced: How do substituent modifications impact biological activity?

Answer:

- Structure-Activity Relationship (SAR) :

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.